molecular formula C14H20N2OS B10863528 N-(3,5-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide

N-(3,5-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B10863528
M. Wt: 264.39 g/mol
InChI Key: RDERUZGEXFPELF-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE: is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate under acidic or basic conditions to form the corresponding β-alanine derivative. This intermediate is then cyclized with urea or potassium thiocyanate to yield the desired pyridinecarbothioamide compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
  • N-(3,4-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Comparison: N-(3,5-DIMETHYLPHENYL)-4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-hydroxypiperidine-1-carbothioamide

InChI

InChI=1S/C14H20N2OS/c1-10-7-11(2)9-12(8-10)15-14(18)16-5-3-13(17)4-6-16/h7-9,13,17H,3-6H2,1-2H3,(H,15,18)

InChI Key

RDERUZGEXFPELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)O)C

Origin of Product

United States

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